

Technical Guide: 1-(1,3-Benzoxazol-2-yl)piperidin-4-one

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Compound of Interest

Compound Name: 1-(1,3-Benzoxazol-2-yl)piperidin-4-one

Cat. No.: B1292980

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound **1-(1,3-Benzoxazol-2-yl)piperidin-4-one** is not extensively documented in publicly available scientific literature. Consequently, a specific CAS number, detailed experimental data, and established biological profiles are not readily available. This guide provides a comprehensive overview based on the known chemistry and biological activities of the constituent benzoxazole and piperidin-4-one moieties, along with closely related analogue structures.

Introduction

1-(1,3-Benzoxazol-2-yl)piperidin-4-one is a heterocyclic compound that incorporates two key pharmacophores: the benzoxazole ring system and a piperidin-4-one moiety. Benzoxazole derivatives are recognized for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.^{[1][2][3][4][5][6]} The piperidin-4-one scaffold is a common structural motif in medicinal chemistry, valued for its synthetic versatility and presence in numerous biologically active molecules.^[7] The combination of these two fragments in **1-(1,3-Benzoxazol-2-yl)piperidin-4-one** suggests potential for novel pharmacological applications.

Physicochemical Properties (Predicted)

While experimental data is unavailable, the physicochemical properties of **1-(1,3-Benzoxazol-2-yl)piperidin-4-one** can be predicted using computational models. These predictions are

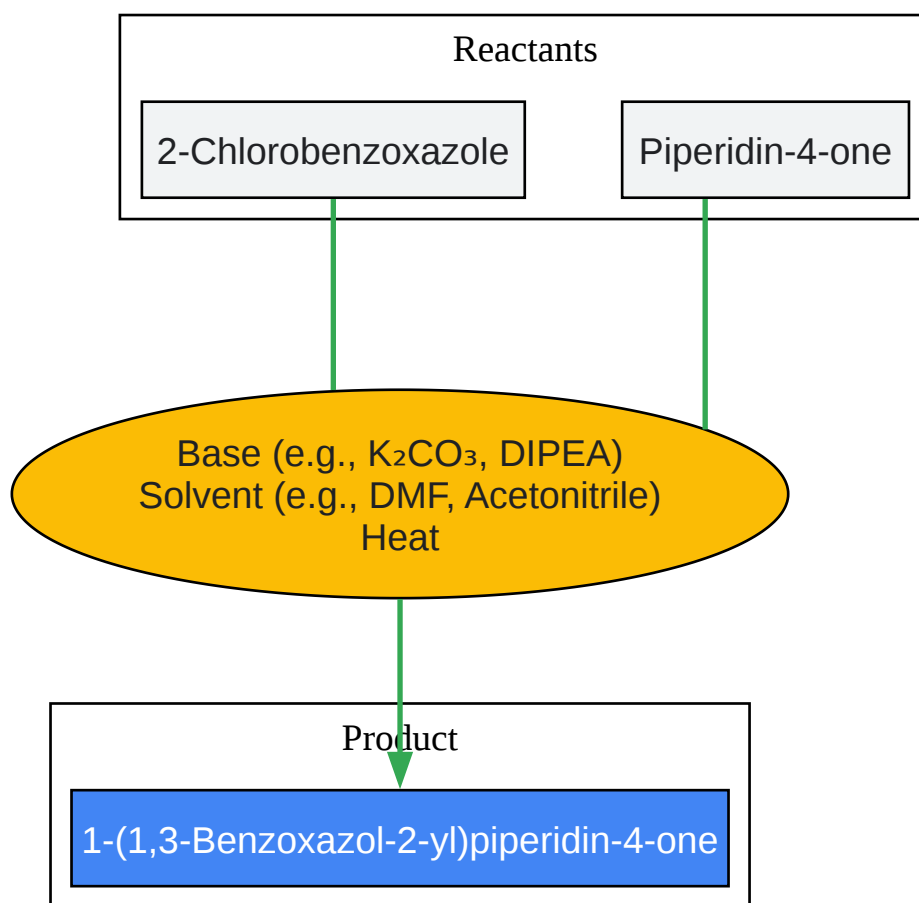
useful for initial assessment in drug discovery programs.

Property	Predicted Value
Molecular Formula	C ₁₂ H ₁₂ N ₂ O ₂
Molecular Weight	216.24 g/mol
XLogP3	1.5 - 2.5
Hydrogen Bond Donors	0
Hydrogen Bond Acceptors	3
Rotatable Bond Count	1

Note: These values are estimations and should be confirmed through empirical measurement.

Proposed Synthesis

A plausible and efficient synthetic route to **1-(1,3-Benzoxazol-2-yl)piperidin-4-one** involves the nucleophilic substitution of a leaving group at the 2-position of the benzoxazole ring with the secondary amine of piperidin-4-one. A common and effective precursor for this reaction is 2-chlorobenzoxazole.



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Caption: Proposed synthesis of **1-(1,3-Benzoxazol-2-yl)piperidin-4-one**.

This protocol is a general guideline based on standard procedures for similar nucleophilic aromatic substitution reactions.

- Preparation of Reactants: To a solution of piperidin-4-one (1.0 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile, add a base (2.0-3.0 equivalents), for instance, potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA).
- Reaction Initiation: To the stirred suspension, add 2-chlorobenzoxazole (1.0-1.2 equivalents) [8][9][10] either neat or dissolved in a small amount of the reaction solvent.
- Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80°C to 120°C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid

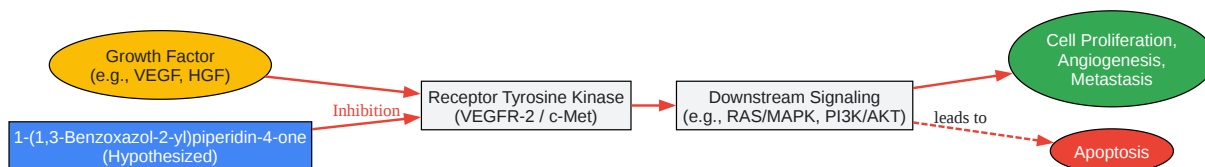
chromatography-mass spectrometry (LC-MS).

- **Work-up:** Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The crude product may precipitate and can be collected by filtration. Alternatively, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure **1-(1,3-Benzoxazol-2-yl)piperidin-4-one**.

Potential Biological Activities and Signaling Pathways

While the specific biological activity of **1-(1,3-Benzoxazol-2-yl)piperidin-4-one** has not been reported, the activities of related benzoxazole-piperidine derivatives provide insights into its potential therapeutic applications.

Several studies have highlighted the potential of benzoxazole-piperidine scaffolds as anticancer agents. For instance, novel piperidinyl-based benzoxazole derivatives have been synthesized and identified as potent dual inhibitors of VEGFR-2 and c-Met kinases.[2] These kinases are crucial components of signaling pathways that regulate cell proliferation, angiogenesis, and metastasis in various cancers. Inhibition of these pathways can lead to apoptosis and a reduction in tumor growth.



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Caption: Hypothesized inhibition of RTK signaling by the title compound.

Benzoxazole derivatives have also been investigated for their anti-inflammatory and antimicrobial properties. Some compounds have shown the ability to inhibit cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory drug discovery.^[4] Furthermore, various benzoxazole-containing molecules have demonstrated activity against a range of bacterial and fungal strains.^{[1][5]}

Biological Data of Related Compounds

The following table summarizes the in vitro activity of some closely related piperidinyI-based benzoxazole derivatives against cancer-related kinases and cell lines.^[2]

Compound ID	Target Kinase	IC ₅₀ (μM)	Cancer Cell Line	IC ₅₀ (μM)
11a	VEGFR-2	0.082	MCF-7	6.25
c-Met	0.280	A549	8.33	
PC-3	15.95			
11b	VEGFR-2	0.057	MCF-7	4.30
c-Met	0.181	A549	6.68	
PC-3	7.06			
5a	VEGFR-2	0.145	-	-
c-Met	0.985	-	-	
5g	VEGFR-2	0.970	-	-
c-Met	1.885	-	-	
5h	VEGFR-2	0.340	-	-
c-Met	0.450	-	-	

Reference: Data extracted from a study on piperidinyI-based benzoxazole derivatives as anticancer agents.[2]

Conclusion

1-(1,3-Benzoxazol-2-yl)piperidin-4-one represents a novel chemical entity with significant potential for drug discovery, particularly in the areas of oncology, inflammation, and infectious diseases. While direct experimental data for this compound is currently lacking, the established biological profiles of its constituent scaffolds and related analogues provide a strong rationale

for its synthesis and pharmacological evaluation. The proposed synthetic route offers a straightforward approach to accessing this molecule for further investigation. Future research should focus on its synthesis, characterization, and screening against a variety of biological targets to fully elucidate its therapeutic potential.

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